molecular formula C11H11N3 B6273313 N3-phenylpyridine-2,3-diamine CAS No. 68765-56-0

N3-phenylpyridine-2,3-diamine

Cat. No.: B6273313
CAS No.: 68765-56-0
M. Wt: 185.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-phenylpyridine-2,3-diamine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-phenylpyridine-2,3-diamine typically involves the reaction of pyridine derivatives with phenylamine under specific conditions. One common method includes the nitration of pyridine followed by reduction and subsequent amination . The reaction conditions often involve the use of solvents like sulfur dioxide and reagents such as dinitrogen pentoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N3-phenylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N3-phenylpyridine-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N3-phenylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-phenylpyridine-2,3-diamine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

68765-56-0

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.